2-Bromo-3,5-difluorobenzamide
Overview
Description
2-Bromo-3,5-difluorobenzamide is an organic compound with the molecular formula C7H4BrF2NO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the conversion of 3,5-difluoroaniline into its diazonium salt, followed by a reaction with hydrobromic acid in the presence of cuprous bromide . This process ensures the selective introduction of bromine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-Bromo-3,5-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-3,5-difluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Bromo-3,5-difluorobenzene: Lacks the amide group, making it less polar and with different reactivity.
Uniqueness: 2-Bromo-3,5-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the amide functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .
Biological Activity
2-Bromo-3,5-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : CHBrFN\O
- Molecular Weight : 232.02 g/mol
The presence of bromine and fluorine atoms in its structure may contribute to its biological activity by influencing lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzamide derivatives, including 2-bromo analogs:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli .
- Antifungal Activity : In vitro studies demonstrated that certain derivatives possess moderate to good antifungal activities against pathogens such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC50) ranging from 5.21 to 6.72 µg/mL .
Anti-inflammatory Activity
Research has indicated that benzamide derivatives can modulate inflammatory responses. For example, compounds were found to significantly reduce pro-inflammatory cytokines like TNF-α in various assays .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Protein Targets : Similar compounds have been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation .
- Interaction with Viral Proteins : Some benzamide derivatives have been identified as inhibitors of HBV nucleocapsid assembly, suggesting a potential antiviral mechanism .
Study on Antitrypanosomal Activity
A study highlighted the efficacy of benzamide derivatives against Trypanosoma brucei, revealing an IC50 value significantly lower than standard treatments . This suggests that structural modifications in benzamides can enhance their antiprotozoal properties.
Evaluation in Cancer Models
Research has also explored the potential of benzamide derivatives in cancer therapy. One study reported that certain compounds inhibited cell growth in various cancer cell lines through mechanisms involving downregulation of critical metabolic pathways .
Data Summary
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYHKZFNUCIUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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